Spiro[3.6]decan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialkylation of Activated Carbon Centers: The spirocyclic core of spiro[3.6]decan-1-one is typically prepared by dialkylation of an activated carbon center.
Cyclopropanation with Cyclic Carbenoids: For generating spirocycles containing a cyclopropane ring, cyclopropanation with cyclic carbenoids has been demonstrated.
Rearrangement Reactions: Diverse rearrangement reactions, such as the pinacol-pinacolone rearrangement, are also employed in the preparation of spiro compounds.
Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis, such as dialkylation and rearrangement reactions, are likely applied on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with spiro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides or amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Chemistry: : Spiro[3.6]decan-1-one is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine: : Spiro compounds, including this compound, have been studied for their potential as enzyme inhibitors, particularly in the context of prolyl hydroxylase domain inhibitors . These inhibitors have applications in treating conditions like anemia and ischemia-related diseases .
Industry: : In the industrial sector, spiro compounds are utilized in the synthesis of various materials and chemicals due to their stability and reactivity .
Mechanism of Action
The mechanism of action of spiro[3.6]decan-1-one, particularly in biological systems, involves its interaction with specific molecular targets such as enzymes. For example, as a prolyl hydroxylase domain inhibitor, it competes with the natural substrate of the enzyme, thereby inhibiting its activity . This inhibition can lead to the stabilization of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-1-one: Another spirocyclic compound with a slightly different ring structure.
Spiro[5.5]undecane: A spiro compound with larger rings, often used in similar applications.
Uniqueness: : Spiro[3.6]decan-1-one is unique due to its specific ring size and the resulting chemical properties. Its smaller ring size compared to spiro[4.5]decan-1-one and spiro[5.5]undecane can lead to different reactivity and stability profiles, making it suitable for specific applications in synthesis and biological studies .
Biological Activity
Spiro[3.6]decan-1-one is a bicyclic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer and antimicrobial properties, as well as its synthesis and pharmacological implications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the reaction of phenyl-substituted amines with cyclic ketones under controlled conditions, often utilizing catalysts to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spirocyclic compounds, including this compound. For instance, derivatives of spiro[4.5]decane have shown significant inhibition against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
1-Thia-4-azaspiro[4.5]decane | HepG2 (Liver) | 16.8 ± 0.37 | Moderate |
1-Thia-4-azaspiro[4.5]decane | PC-3 (Prostate) | 24.2 ± 0.21 | High |
Spirooxindole derivatives | MDA-MB-231 (Breast) | 7.2 ± 0.56 | High |
The activity against HepG2 and PC-3 cell lines indicates that modifications in the spirocyclic structure can enhance anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Research suggests that certain derivatives exhibit significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors that regulate cell proliferation and apoptosis pathways. For instance, studies have shown that spirocyclic compounds can modulate kinase activities associated with cancer progression, thereby influencing tumor growth and survival rates .
Case Study 1: Synthesis and Anticancer Evaluation
A study synthesized several 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against HepG2 and HCT116 cell lines. The results indicated that modifications at specific positions on the cyclohexyl ring significantly affected the compounds' inhibitory activities, with some derivatives achieving over 70% inhibition at low concentrations .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[3.6]decan-3-one |
InChI |
InChI=1S/C10H16O/c11-9-5-8-10(9)6-3-1-2-4-7-10/h1-8H2 |
InChI Key |
VREHDZBTZAWFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCC2=O |
Origin of Product |
United States |
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